molecular formula C15H19ClN2O4 B2558732 2-Chloro-N-[2-hydroxy-3-[(2-oxo-3,4-dihydro-1H-quinolin-6-yl)oxy]propyl]propanamide CAS No. 2411262-97-8

2-Chloro-N-[2-hydroxy-3-[(2-oxo-3,4-dihydro-1H-quinolin-6-yl)oxy]propyl]propanamide

Cat. No. B2558732
M. Wt: 326.78
InChI Key: HOGOSXVRKWVMOW-UHFFFAOYSA-N
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Description

The compound is a derivative of quinoline, which is a heterocyclic aromatic organic compound. It has a bicyclic structure, with a benzene ring fused to a pyridine at two adjacent carbon atoms . Quinoline and its derivatives are used in the manufacture of dyes, the preparation of hydroxyquinoline sulfate and niacin. They are also used as a solvent for resins and terpenes .


Molecular Structure Analysis

Quinoline has a planar molecular structure that contributes to its aromaticity. The presence of a nitrogen atom in the pyridine ring can have significant implications for its reactivity .


Chemical Reactions Analysis

Quinoline and its derivatives are known to undergo a variety of chemical reactions, particularly electrophilic substitution reactions at the 5 and 8 positions .


Physical And Chemical Properties Analysis

Quinoline is a colorless hygroscopic liquid with a strong odor. It is less dense than water and insoluble in water. It is also flammable .

Safety And Hazards

Quinoline and its derivatives should be handled with care. They can cause burns and eye damage, and may be harmful if inhaled or swallowed .

Future Directions

Research into quinoline and its derivatives is ongoing, with many potential applications in pharmaceuticals and other industries .

properties

IUPAC Name

2-chloro-N-[2-hydroxy-3-[(2-oxo-3,4-dihydro-1H-quinolin-6-yl)oxy]propyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19ClN2O4/c1-9(16)15(21)17-7-11(19)8-22-12-3-4-13-10(6-12)2-5-14(20)18-13/h3-4,6,9,11,19H,2,5,7-8H2,1H3,(H,17,21)(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOGOSXVRKWVMOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC(COC1=CC2=C(C=C1)NC(=O)CC2)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-N-[2-hydroxy-3-[(2-oxo-3,4-dihydro-1H-quinolin-6-yl)oxy]propyl]propanamide

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